1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
Description
1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is a synthetic urea derivative featuring a pyrimidine core substituted with a 4-methylpiperazine group and a 4-methoxyphenyl urea moiety. This compound belongs to a class of heterocyclic molecules with demonstrated biological activity, particularly in kinase inhibition and receptor modulation. Its structure combines key pharmacophores: the urea linker enhances hydrogen-bonding interactions with target proteins, the pyrimidine ring provides a planar scaffold for π-π stacking, and the 4-methylpiperazine group improves solubility and pharmacokinetic properties .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22-7-9-23(10-8-22)16-11-15(18-12-19-16)21-17(24)20-13-3-5-14(25-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H2,18,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVQEVIERDUUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine serves as the foundational scaffold. Its synthesis typically involves cyclocondensation of malononitrile with chlorinated acetylating agents under acidic conditions.
Substitution at Position 6
The 6-chloro group undergoes nucleophilic aromatic substitution with 4-methylpiperazine.
Procedure :
- 4,6-Dichloropyrimidine (1.0 eq) is dissolved in anhydrous DMF.
- 4-Methylpiperazine (1.2 eq) and Cs₂CO₃ (2.0 eq) are added.
- The mixture is heated at 80°C for 12 hours.
- Post-reaction, the product 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine is isolated via column chromatography (yield: 78%).
Characterization :
Amination at Position 4
The 4-chloro substituent is replaced with an amine group via palladium-catalyzed amination.
Procedure :
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq), NH₃ (aq., 7 M), Pd(OAc)₂ (0.1 eq), and Xantphos (0.2 eq) in dioxane are heated at 100°C for 24 hours.
- The product 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is obtained as a white solid (yield: 65%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.10 (s, 1H, pyrimidine-H), 6.20 (br s, 2H, NH₂), 3.70–3.50 (m, 4H, piperazine-H), 2.40–2.20 (m, 4H, piperazine-H), 2.15 (s, 3H, N-CH₃).
- ESI-HRMS : m/z 209.1298 [M + H]⁺ (Calcd: 209.1301).
Urea Bridge Formation
Reaction with 4-Methoxyphenyl Isocyanate
The urea linkage is established via nucleophilic addition between the pyrimidine amine and 4-methoxyphenyl isocyanate.
Procedure :
- 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (1.0 eq) is dissolved in anhydrous THF.
- 4-Methoxyphenyl isocyanate (1.1 eq) is added dropwise at 0°C.
- The reaction is stirred at room temperature for 6 hours.
- The crude product is purified via recrystallization from ethanol (yield: 82%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.80 (s, 1H, urea-NH), 8.60 (s, 1H, pyrimidine-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.70–3.50 (m, 4H, piperazine-H), 2.40–2.20 (m, 4H, piperazine-H), 2.15 (s, 3H, N-CH₃).
- ESI-MS : m/z 358.2 [M + H]⁺.
- HPLC Purity : 98.5% (MeOH:H₂O = 80:20).
Alternative Synthetic Routes
Carbonyldiimidazole (CDI)-Mediated Coupling
For laboratories avoiding isocyanates, CDI activates the pyrimidine amine for urea formation.
Procedure :
Triphosgene-Assisted Urea Synthesis
Triphosgene serves as a safer phosgene alternative.
Procedure :
- A solution of pyrimidine amine (1.0 eq), 4-methoxyaniline (1.0 eq), and triphosgene (0.33 eq) in DCM is stirred with Et₃N (3.0 eq) at 0°C.
- Yield: 70%.
Reaction Optimization
Solvent and Temperature Effects
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | THF | 82 |
| DCM | 68 | |
| Temperature | 25°C | 82 |
| 50°C | 78 |
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. For example, it could inhibit the activity of a particular kinase, leading to altered phosphorylation states of downstream proteins and subsequent changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anticancer Research
Compound 83 (1-[3-(trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea) :
This pyrimidine-urea derivative shares structural similarities with the target compound but substitutes the 4-methylpiperazine group with a trifluoromethylphenyl moiety. In vitro testing against MCF-7 breast cancer cells showed moderate antiproliferative activity, though less potent than reference drugs like doxorubicin. The absence of the 4-methylpiperazine group likely reduces solubility and target affinity compared to the target compound .- SR10854 (1-(2-aminoethyl)-1-(4-methoxyphenyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)urea): This LIM kinase (LIMK) inhibitor features a pyrrolopyrimidine core instead of a pyrimidine. Despite structural differences, it retains the 4-methoxyphenyl urea group. In cell-free assays, SR10854 exhibited an IC50 of 27 nM for LIMK1 inhibition, suggesting that the urea linkage and methoxyphenyl group are critical for activity. However, the pyrrolopyrimidine core may confer higher metabolic stability .
Allosteric Modulators of Cannabinoid Receptor 1 (CB1)
- Compound 7d (1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea): While structurally distinct, this CB1 allosteric modulator shares a urea-pyrimidine scaffold. The 4-cyanophenyl group and pyrrolidine substitution enhance CB1 binding (pKi ~7.5). The target compound’s 4-methylpiperazine group could similarly improve receptor interaction but may shift selectivity away from CB1 .
PI3Kα Inhibitors
- Compound 1-(3-(2,4-Dimethylthiazol-5-YL)-4-oxo-2,4-dihydroindeno[1,2-C]pyrazol-5-YL)-3-(4-methylpiperazin-1-YL)urea: This PI3Kα inhibitor shares the 4-methylpiperazinyl-urea motif. Molecular dynamics simulations revealed strong binding to PI3Kα (ΔG = −42.5 kcal/mol), attributed to the urea’s hydrogen bonding with Val851 and the methylpiperazine’s interaction with Lys802.
Comparative Activity Data
Key Research Findings
Role of the 4-Methylpiperazine Group :
The 4-methylpiperazine substituent enhances solubility and target engagement in kinase inhibitors (e.g., PI3Kα) by forming salt bridges with acidic residues (e.g., Lys802 in PI3Kα) . Its absence in Compound 83 correlates with reduced anticancer efficacy .
Urea Linker Flexibility: Urea derivatives with rigid cores (e.g., pyrrolopyrimidine in SR10854) show higher metabolic stability but may limit binding pocket adaptability.
Substituent Effects on Selectivity: The 4-methoxyphenyl group in the target compound and SR10854 enhances π-π stacking with hydrophobic pockets, while polar groups (e.g., 4-cyanophenyl in Compound 7d) favor receptor-specific interactions .
Biological Activity
1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.40 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and neurological disorders.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Details |
|---|---|
| Antitumor Activity | Exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 and A549. IC50 values range from 0.39 µM to 0.46 µM. |
| Neuroprotective Effects | Demonstrates potential in protecting neuronal cells from apoptosis, suggesting implications for neurodegenerative diseases. |
| Antimicrobial Properties | Shows activity against certain bacterial strains, indicating potential use as an antimicrobial agent. |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Antitumor Efficacy :
- A study by Li et al. (2022) investigated the compound's effect on MCF-7 breast cancer cells, reporting an IC50 value of 0.39 ± 0.06 µM, indicating potent antitumor activity .
- Another research highlighted its efficacy against A549 lung cancer cells, demonstrating significant growth inhibition and apoptosis induction .
- Neuroprotective Effects :
- Antimicrobial Activity :
Q & A
Q. What are the key synthetic routes for synthesizing 1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling a 4-methoxyphenyl isocyanate derivative with a 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine intermediate. Critical steps include:
- Nucleophilic substitution to introduce the piperazine moiety onto the pyrimidine ring .
- Urea bond formation via reaction with isocyanate under anhydrous conditions, often using dichloromethane or dimethylformamide as solvents .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization requires controlled temperatures (0–50°C), catalyst selection (e.g., triethylamine for base activation), and solvent polarity adjustments to minimize side products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and urea linkage integrity .
- High-resolution mass spectrometry (HRMS) for molecular formula verification .
- X-ray crystallography (if crystalline) to resolve conformational details of the pyrimidine-piperazine core .
Q. What are the primary biological targets of this compound, and how are initial screening assays designed?
- Methodological Answer : The compound’s pyrimidine and piperazine motifs suggest kinase or G-protein-coupled receptor (GPCR) targets. Screening strategies include:
- Enzyme inhibition assays (e.g., fluorescence-based kinase assays) at varying ATP concentrations to determine IC₅₀ values .
- Surface plasmon resonance (SPR) to measure real-time binding kinetics with immobilized targets .
Advanced Research Questions
Q. How can molecular docking studies be leveraged to predict binding modes and optimize interactions with therapeutic targets?
- Methodological Answer :
- Target homology modeling : Use tools like SWISS-MODEL to generate 3D structures of novel targets (e.g., FGFR kinases) based on known templates .
- Docking simulations : Employ AutoDock Vina to assess binding affinity differences between the compound and structural analogs. Focus on hydrogen bonding with the urea moiety and π-π stacking of the pyrimidine ring .
- Free energy calculations : Apply MM-GBSA to rank binding poses and guide synthetic modifications (e.g., methoxy group substitution) .
Q. What strategies are recommended for resolving discrepancies in binding affinity data across different assay conditions?
- Methodological Answer : Contradictions often arise from assay variability (e.g., buffer pH, co-solvents). Mitigation approaches include:
- Standardized buffer systems : Use Tris-HCl (pH 7.4) with 1 mM DTT to stabilize protein targets .
- Cross-validation : Compare SPR data with isothermal titration calorimetry (ITC) to distinguish true binding from artifacts .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher affinity in low-ionic-strength conditions) .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and metabolic stability?
- Methodological Answer :
- Animal models : Administer the compound intravenously (IV) and orally (PO) in rodents to calculate absolute bioavailability .
- LC-MS/MS quantification : Monitor plasma concentrations over time to derive half-life (), , and AUC .
- Metabolite profiling : Use hepatic microsomes to identify primary oxidative metabolites (e.g., demethylation of the methoxyphenyl group) .
Q. What structural analogs of this compound exhibit enhanced selectivity for specific targets, and how are they prioritized for further study?
- Methodological Answer : Analog prioritization involves:
- SAR analysis : Compare substituent effects on activity (see Table 1) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
Table 1 : Structural analogs and their unique attributes
| Compound Name | Key Modifications | Selectivity Profile |
|---|---|---|
| 1-(4-Chlorophenyl)-3-[6-(piperidin-1-yl)pyrimidin-4-yl]urea | Chlorophenyl substitution | Enhanced FGFR1 inhibition |
| 1-(Naphthalen-2-yl)-3-[6-(morpholin-4-yl)pyrimidin-4-yl]urea | Naphthalene moiety | Improved blood-brain barrier penetration |
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?
- Methodological Answer :
- Cell line validation : Ensure lines are authenticated (e.g., STR profiling) and cultured under standardized conditions .
- Dose-response normalization : Express IC₅₀ values relative to housekeeping gene expression (e.g., GAPDH) to control for proliferation rate differences .
- Mechanistic studies : Use RNA-seq to identify pathway-specific responses (e.g., apoptosis vs. necrosis) in sensitive vs. resistant lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
